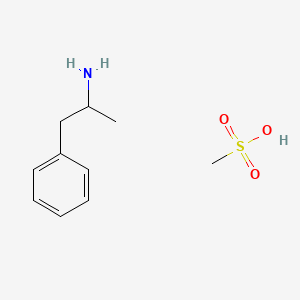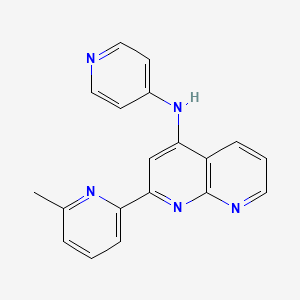
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyclization of pyrazoloquinolines in the presence of tetrahydrofuran solvent medium .
Chemical Reactions Analysis
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels–Alder reaction can lead to the formation of carboxylic acid intermediates .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-fibrosis activity . It has also been explored as a kinase inhibitor, specifically targeting protein kinase C and receptor protein serine/threonine kinase . Additionally, it has shown potential as an inhibitor of the main protease structure of SARS-CoV-2, making it a candidate for COVID-19 therapeutic development .
Mechanism of Action
The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its role as a kinase inhibitor. It interferes with the activity of protein kinase C and receptor protein serine/threonine kinase, which are involved in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine include other pyridinylpyrimidines and quinazolinamines . These compounds share a similar skeleton and exhibit comparable biological activities. this compound is unique in its specific substitution pattern and its potential as a kinase inhibitor targeting multiple pathways.
Properties
Molecular Formula |
C19H15N5 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-13-4-2-6-16(22-13)18-12-17(23-14-7-10-20-11-8-14)15-5-3-9-21-19(15)24-18/h2-12H,1H3,(H,20,21,23,24) |
InChI Key |
BDVCEGHVGOQOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


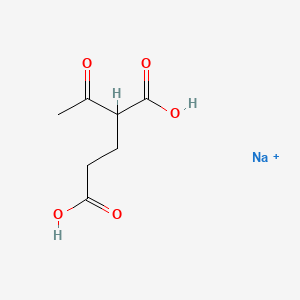
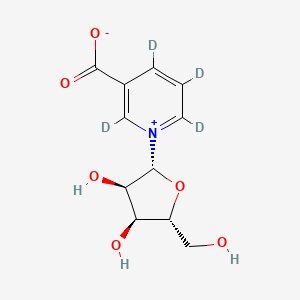
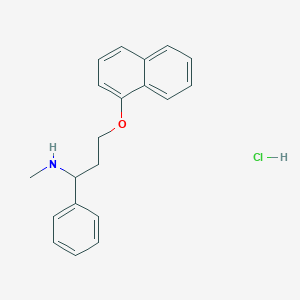
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
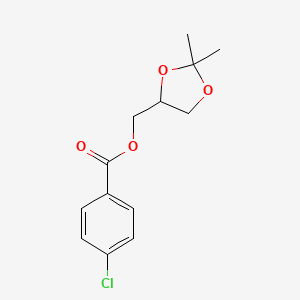
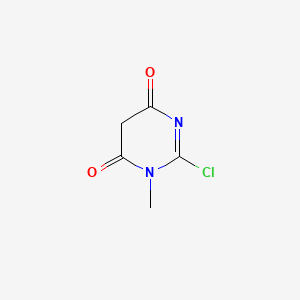
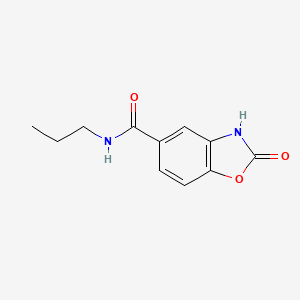
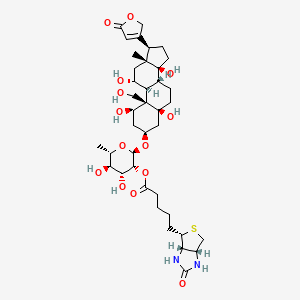
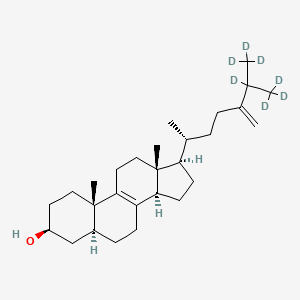
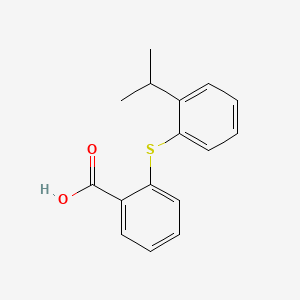
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)


